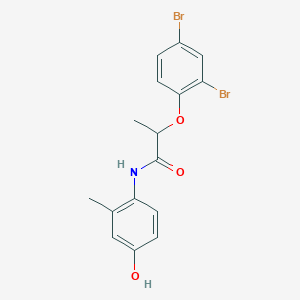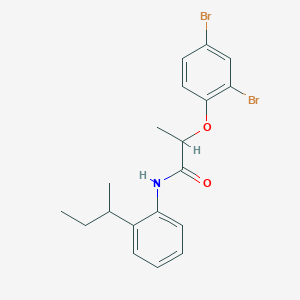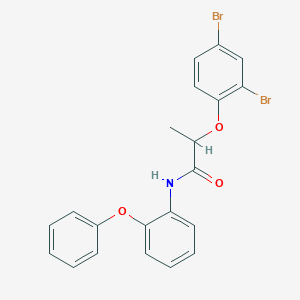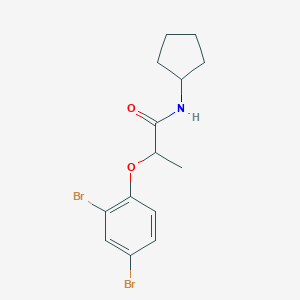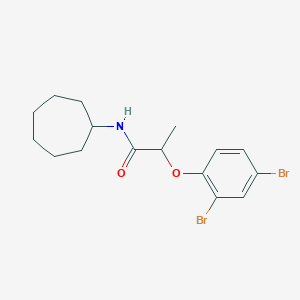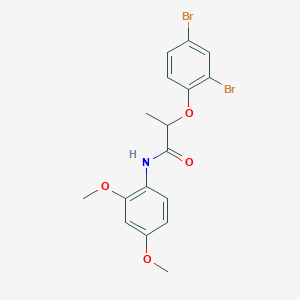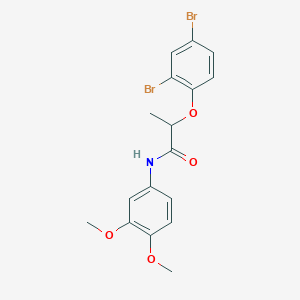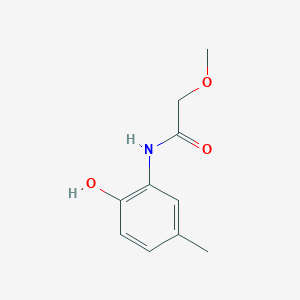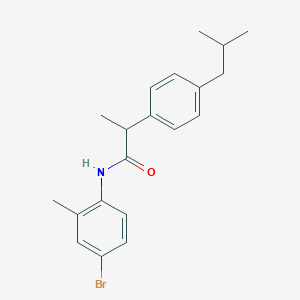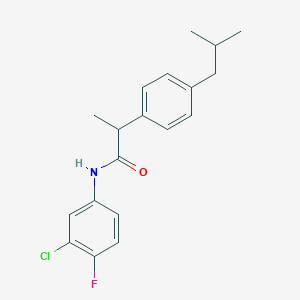
N-(4-bromo-3-methylphenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-2-phenylbutanamide, also known as buphedrone, is a psychoactive drug that belongs to the class of cathinones. This compound has gained popularity in recent years due to its stimulant effects, and it has been used recreationally as a substitute for other illicit drugs such as cocaine and amphetamines. However, buphedrone is not approved for medical use and is considered a controlled substance in many countries. In
Wirkmechanismus
Buphedrone is believed to act as a reuptake inhibitor of dopamine and serotonin, preventing the reuptake of these neurotransmitters into presynaptic neurons and increasing their concentration in the synaptic cleft. This leads to increased activation of postsynaptic receptors and the release of more neurotransmitters, resulting in the stimulant effects of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide. However, the exact mechanism of action of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide is still not fully understood, and more research is needed to elucidate its pharmacological properties.
Biochemical and Physiological Effects
Buphedrone has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause euphoria, increased sociability, and decreased appetite. However, N-(4-bromo-3-methylphenyl)-2-phenylbutanamide can also have negative effects on the body, such as anxiety, paranoia, and insomnia. Long-term use of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide can lead to addiction and other health problems, such as cardiovascular disease and neurological damage.
Vorteile Und Einschränkungen Für Laborexperimente
Buphedrone is commonly used in laboratory experiments to investigate its pharmacological properties and potential therapeutic applications. However, its use is limited by its controlled status and potential for abuse. Researchers must obtain the necessary permits and follow strict protocols when working with N-(4-bromo-3-methylphenyl)-2-phenylbutanamide. Additionally, the effects of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide can vary depending on the dose, route of administration, and individual factors, making it difficult to standardize experiments and interpret results.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-phenylbutanamide. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Buphedrone has been shown to increase levels of dopamine and serotonin, which are known to play a role in mood regulation. Another area of research is the development of new analytical methods for detecting N-(4-bromo-3-methylphenyl)-2-phenylbutanamide in biological samples. This could improve the accuracy and speed of forensic investigations and help identify new trends in drug use. Finally, more research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide and its potential for addiction and other negative health effects. This could inform the development of new treatments and interventions for individuals struggling with substance abuse.
Synthesemethoden
Buphedrone can be synthesized by reacting 4-bromo-3-methylbenzaldehyde with 2-phenylbutyronitrile in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield N-(4-bromo-3-methylphenyl)-2-phenylbutanamide. This synthesis method has been described in several research papers and is considered a reliable way to obtain N-(4-bromo-3-methylphenyl)-2-phenylbutanamide in the laboratory.
Wissenschaftliche Forschungsanwendungen
Buphedrone has been studied extensively in the field of forensic toxicology, as it is often detected in seized samples from drug users. Researchers have also investigated the pharmacological properties of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide, including its effects on dopamine and serotonin transporters. Buphedrone has been shown to increase the release of these neurotransmitters in the brain, leading to its stimulant effects. However, more research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-2-phenylbutanamide and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H18BrNO |
|---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C17H18BrNO/c1-3-15(13-7-5-4-6-8-13)17(20)19-14-9-10-16(18)12(2)11-14/h4-11,15H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
BNKGUOJOEHZNSN-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)C |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



